molecular formula C22H21ClN4O2 B2924630 2-(4-Chlorophenoxy)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1021130-71-1

2-(4-Chlorophenoxy)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2924630
CAS No.: 1021130-71-1
M. Wt: 408.89
InChI Key: UNNWTTPTMNFHQH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H21ClN4O2 and its molecular weight is 408.89. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A significant area of research for 2-(4-Chlorophenoxy)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone derivatives includes their potential as antitumor agents. Studies have synthesized and evaluated the antitumor activities of various derivatives. For example, 1,2,4-triazine derivatives bearing a piperazine amide moiety showed promising antiproliferative properties against breast cancer cells (Yurttaş et al., 2014).

Antimicrobial Activities

These compounds have also been researched for their antibacterial and antifungal properties. Azole-containing piperazine derivatives have shown moderate to significant antibacterial and antifungal activities in vitro, with some compounds exhibiting comparable activities to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

CNS Depressant Properties

Research dating back to 1966 indicates that certain alkylpiperazine esters, like 1-(4-chlorophenyl)-4-{2-[3-(2-pyridyl) acrylyloxy]-ethyl}-piperazine, have been found to exhibit CNS depressant properties. They showed anti-inflammatory, analgesic, and antipyretic effects in animal models (Marazzi-Uberti, Turba, & Bianchi, 1966).

Synthesis and Structural Studies

The synthesis and structural analysis of derivatives are also a focus of scientific research. For instance, the synthesis and characterizations of various derivatives, including their thermal and structural properties, have been investigated (Karthik et al., 2021).

Antipsychotic Potential

Some derivatives have been explored for their potential as antipsychotic agents. Studies on biphenyl moiety linked with aryl piperazine derivatives have shown considerable anti-dopaminergic and anti-serotonergic activity, suggesting their potential use in treating psychotropic conditions (Bhosale et al., 2014).

Anti-inflammatory Agents

Research into the anti-inflammatory properties of certain derivatives has been conducted. For instance, the preparation and evaluation of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives for their anti-inflammatory activity have been reported (Rehman, Saini, & Kumar, 2022).

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c23-18-6-8-19(9-7-18)29-16-22(28)27-14-12-26(13-15-27)21-11-10-20(24-25-21)17-4-2-1-3-5-17/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNWTTPTMNFHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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